N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

BTK inhibitor Kinase potency Irreversible inhibition

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide (CAS 393566-11-5; molecular formula C₁₃H₁₅N₃OS₂; molecular weight 293.41 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. This compound features a 1,3,4-thiadiazole heterocycle bearing an isopropylthio substituent at the 5-position and a 2-methylbenzamide moiety at the 2-position.

Molecular Formula C13H15N3OS2
Molecular Weight 293.4
CAS No. 393566-11-5
Cat. No. B2836730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
CAS393566-11-5
Molecular FormulaC13H15N3OS2
Molecular Weight293.4
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C
InChIInChI=1S/C13H15N3OS2/c1-8(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,14,15,17)
InChIKeyZPZSZPUURUWPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide (CAS 393566-11-5): Chemical Identity and Core Scaffold


N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide (CAS 393566-11-5; molecular formula C₁₃H₁₅N₃OS₂; molecular weight 293.41 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class [1]. This compound features a 1,3,4-thiadiazole heterocycle bearing an isopropylthio substituent at the 5-position and a 2-methylbenzamide moiety at the 2-position. The thiadiazole benzamide scaffold has been explored across both human therapeutic and agricultural chemical domains, most notably as Bruton's tyrosine kinase (BTK) inhibitors in oncology [2] and as sap-feeding insecticides targeting hemipteran pests [3]. The isopropylthio group at the 5-position distinguishes this compound from the larger body of 5-aryl-substituted analogs that dominate the published insecticidal and kinase-inhibitor patent literature.

Why N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


Within the 1,3,4-thiadiazol-2-yl benzamide chemotype, substitution at the thiadiazole 5-position is a decisive driver of both target selectivity and potency magnitude. The compound's 5-isopropylthio group confers distinct electronic and steric properties compared to the more prevalent 5-aryl congeners. In the BTK inhibitor patent US20240083900, the compound (Example 99) delivers an IC₅₀ of 1 nM against BTK in a biochemical assay, placing it among the most potent examples in the series alongside Examples 66, 79, and 92 (all ~1 nM), while other 5-substituted analogs in the same patent diverge significantly (e.g., Example 236: IC₅₀ = 5.5 nM) [1]. Furthermore, replacement of the 5-isopropylthio group with a 5-aryl substituent shifts the biological application space from kinase inhibition toward insecticidal activity, where the SAR around the 5-aryl A-ring and benzamide tail governs potency against aphid and whitefly species [2]. A structurally close analog, 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393566-28-4), has been investigated primarily as an antibacterial agent rather than a BTK inhibitor, demonstrating that even small benzamide ring substitutions (2-methyl vs. 2-bromo) redirect biological target engagement . Simple interchange of any 1,3,4-thiadiazol-2-yl benzamide without verifying the 5-position substituent and benzamide ring substitution pattern therefore risks both loss of potency and misalignment with the intended biological application.

Quantitative Differentiation Evidence for N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide vs. Closest Analogs and In-Class Candidates


BTK Biochemical Potency: N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide Matches the Top Tier of Intra-Patent Examples from US20240083900

In the Pharmacyclics patent US20240083900, the target compound (Example 99) achieves an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) in a biochemical assay [1]. This places it in the top potency tier of the disclosed series, matching Examples 66, 79, and 92 (each IC₅₀ = 1 nM), and exhibiting 5.5-fold higher potency than Example 236 (IC₅₀ = 5.5 nM) tested under the same assay conditions [2]. The potency is comparable to the clinically approved irreversible BTK inhibitor ibrutinib (IC₅₀ = 0.5 nM in biochemical assays) [3] and exceeds that of the second-generation inhibitor acalabrutinib (IC₅₀ ≈ 3 nM) [4].

BTK inhibitor Kinase potency Irreversible inhibition Oncology

5-Isopropylthio vs. 5-Aryl Substitution: Divergent Biological Application Domains Between BTK Inhibition and Insecticidal Activity

The 5-isopropylthio substituent on the target compound is structurally distinct from the 5-aryl groups (phenyl, naphthyl, heteroaryl) that define the insecticidal N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class reported by Eckelbarger et al. (Dow AgroSciences, 2017) [1]. In that study, insecticidal activity against Aphis gossypii, Myzus persicae, and Bemisia tabaci was optimized through SAR on the 5-aryl A-ring and amide tail, with optimal compounds achieving ≥80% mortality at 50 ppm in foliar spray assays [1]. The target compound's 5-isopropylthio group is not represented in the insecticidal SAR dataset, and its BTK inhibitory activity (IC₅₀ = 1 nM) [2] represents a completely different biological application space. This substitution-dependent functional divergence means that 5-aryl analogs optimized for insecticidal use cannot serve as functional replacements for 5-isopropylthio/5-alkylthio analogs in kinase inhibition programs, and vice versa.

Structural differentiation Target selectivity Agrochemical vs. pharmaceutical SAR

Benzamide Ring Substituent Comparison: 2-Methyl (Target) vs. 2-Bromo Analog in Antibacterial Context

The closest commercially cataloged analog to the target compound is 2-bromo-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 393566-28-4), differing only by a bromine atom at the benzamide 2-position versus a methyl group. Published studies on the 2-bromo analog have investigated its potential as an antibacterial agent , whereas the target 2-methyl compound is disclosed as a BTK inhibitor (IC₅₀ = 1 nM) in patent US20240083900 [1]. While direct head-to-head antibacterial data for both compounds are unavailable, this differential research focus—antibacterial screening for the 2-bromo analog vs. kinase inhibition for the 2-methyl compound—indicates that the benzamide 2-substituent (Br vs. CH₃) influences which biological targets are pursued. The 2-methyl group provides lower molecular weight (293.4 vs. 372.3 g/mol for the 2-bromo analog), reduced halogen content, and different hydrogen-bonding character, all of which affect physicochemical and ADME profiles.

Halogen substitution effect Antibacterial activity Benzamide SAR Target engagement shift

Anticancer Activity: Preliminary Cytotoxicity Data Requiring Independent Verification

Vendor-reported data indicate that N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide exhibits antiproliferative activity against A549 (lung cancer) cells with an IC₅₀ of 25 µM and against MCF7 (breast cancer) cells with an IC₅₀ of 30 µM, with proposed mechanisms involving apoptosis induction and cell cycle arrest, respectively . However, these data points lack a traceable primary publication, specific assay protocol details (exposure duration, endpoint readout, number of replicates), and—critically—comparator data against standard chemotherapeutics (e.g., doxorubicin, cisplatin) or other thiadiazole-benzamide analogs under identical conditions. Without a verifiable primary source and head-to-head comparator data, these cytotoxicity values cannot carry the weight of core differentiation evidence for scientific procurement decisions.

Anticancer activity Cytotoxicity A549 MCF7 Apoptosis

Phthalimide-Thiadiazole Hybrid Antibacterial Activity: Context from 5-(Isopropylthio)-1,3,4-thiadiazol-2-amine-Derived Compounds

The synthetic intermediate 5-(isopropylthio)-1,3,4-thiadiazol-2-amine (CAS 30062-47-6) was incorporated into a series of phthalimide derivatives and evaluated for antibacterial activity against Escherichia coli and Staphylococcus aureus [1]. The study reported that most tested imides possessed good biological activity against both organisms. While this provides class-level evidence that 5-(isopropylthio)-1,3,4-thiadiazole-containing compounds can exhibit antibacterial properties, the tested compounds differ substantially from the target benzamide in their amide coupling partner (phthalimide vs. 2-methylbenzamide), and no quantitative MIC data for the target compound itself are available from this study. This information supports antibacterial screening as a potential secondary application area but does not establish quantitative differentiation for the target compound.

Antibacterial Phthalimide derivatives E. coli S. aureus Synthetic intermediate

Recommended Application Scenarios for N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide Based on Quantitative Evidence


BTK Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

With a confirmed BTK IC₅₀ of 1 nM in biochemical assays as disclosed in US20240083900 [1], this compound is positioned as a high-potency starting point for BTK inhibitor lead optimization programs. Its potency matches the top tier of examples within the same patent series (Examples 66, 79, 92) and is competitive with clinical benchmarks (ibrutinib IC₅₀ ≈ 0.5 nM; acalabrutinib IC₅₀ ≈ 3 nM) [2][3]. Research teams focused on irreversible covalent BTK inhibitors for B-cell malignancies or autoimmune indications can use this compound to probe the SAR around the 5-alkylthio substituent class, which is underrepresented relative to 5-aryl congeners in the published BTK inhibitor literature. The compound's isopropylthio group may offer differentiated physicochemical properties (lipophilicity, metabolic stability) compared to aryl-substituted analogs, meriting comparative ADME profiling.

Comparative Chemical Biology: 5-Alkylthio vs. 5-Aryl Thiadiazole-Benzamide Target Engagement Profiling

This compound enables systematic comparison between 5-alkylthio-substituted and 5-aryl-substituted 1,3,4-thiadiazol-2-yl benzamides. The Eckelbarger et al. (2017) insecticide discovery program established that 5-aryl analogs are active against sap-feeding pests (≥80% mortality at 50 ppm against A. gossypii, M. persicae, B. tabaci) [4], while the target compound's 5-isopropylthio substituent directs activity toward BTK kinase inhibition [1]. Procuring both compound types and profiling them in parallel across kinase panels and insect bioassays would quantify the selectivity divergence attributable to the 5-position substituent, generating mechanistic understanding of target engagement that neither compound class alone can provide.

Benzamide Substituent Scanning: 2-Methyl vs. 2-Bromo vs. Other 2-Position Variants

The availability of the 2-bromo analog (CAS 393566-28-4) with reported antibacterial investigation history creates an opportunity for systematic benzamide ring substituent scanning. Research groups can procure the 2-methyl (target), 2-bromo, and other commercially available 2-position variants (e.g., 2-nitro, 2-trifluoromethyl) to map how benzamide substitution influences biological target preference (BTK inhibition vs. antibacterial activity vs. other targets), pharmacokinetic properties, and synthetic tractability. The 78.9 g/mol molecular weight difference between the 2-methyl and 2-bromo analogs represents a significant physicochemical divergence that will affect membrane permeability, metabolic stability, and protein binding.

Anticancer Screening with Mandatory Comparator Benchmarking

Preliminary vendor-reported data suggest antiproliferative activity against A549 (IC₅₀ = 25 µM) and MCF7 (IC₅₀ = 30 µM) cell lines . However, these values lack primary publication validation and comparator data. Research groups conducting anticancer screening should treat these values as preliminary signals and perform independent dose-response experiments that include established chemotherapeutic comparators (e.g., doxorubicin, cisplatin) and structurally related thiadiazole-benzamide analogs tested under identical assay conditions. Only after such controlled head-to-head comparisons can the compound's anticancer differentiation be properly evaluated. The reported apoptosis induction mechanism (caspase activation in A549) and cell cycle arrest mechanism (MCF7) also require independent confirmation through flow cytometry and Western blot analyses.

Quote Request

Request a Quote for N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.